2-(2-Thienyl)-3-(4-toluidino)acrylonitrile
Description
2-(2-Thienyl)-3-(4-toluidino)acrylonitrile (CAS: 1164478-97-0) is an acrylonitrile derivative featuring a thienyl heterocycle and a 4-toluidino (methyl-substituted aniline) group. Its synthesis typically involves Knoevenagel condensation or Michael addition reactions, as seen in analogous compounds .
Properties
IUPAC Name |
(E)-3-(4-methylanilino)-2-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-11-4-6-13(7-5-11)16-10-12(9-15)14-3-2-8-17-14/h2-8,10,16H,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAQYMQMLUJKAB-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-3-(4-toluidino)acrylonitrile typically involves the reaction of 2-thiophenecarboxaldehyde with 4-toluidine in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)-3-(4-toluidino)acrylonitrile can undergo several types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, or nitro compounds can be used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Thienyl)-3-(4-toluidino)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-3-(4-toluidino)acrylonitrile is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Acrylonitrile derivatives exhibit significant variability in physical properties based on substituents. For example:
- Electron-withdrawing groups (EWGs): (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile () has a nitro group, leading to high nonlinear optical (NLO) responses. (E)-3-(4-bromophenyl)-2-(2-thienyl)acrylonitrile () shows a melting point of ~142–144°C and forms C(5) hydrogen-bonded chains in crystals.
- Electron-donating groups (EDGs): 2-(2-Thienyl)-3-(4-toluidino)acrylonitrile contains a toluidino group (EDG), which enhances electron density and may improve solubility compared to EWGs. (Z)-3-(4-methoxyphenyl)-2-(2-(trifluoromethoxy)phenyl)acrylonitrile () has a methoxy group, yielding a melting point of 60–62°C and distinct NMR shifts (δ 7.2–7.4 ppm for aromatic protons).
Table 1: Physical Properties of Selected Acrylonitriles
Materials Science and Crystal Engineering
- The toluidino group in the target compound may promote π-π stacking or hydrogen bonding, influencing photothermal or elastic properties, as seen in analogous elastic crystals ().
- NLO and Holographic Properties: Nitro-substituted derivatives () show enhanced NLO responses, while 3-(4-(bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(4-nitrophenyl)diazenyl)phenyl)acrylonitrile () demonstrates superior holographic recording due to NO₂ acceptors and bromine donors.
Key Research Findings and Trends
Substituent-Driven Reactivity: EDGs (e.g., toluidino, methoxy) lower melting points and enhance solubility, whereas EWGs (e.g., nitro, bromo) improve thermal stability and NLO properties .
Biological Potency: Thienyl and toluidino groups correlate with anticancer and anthelmintic activity, but trifluoromethyl or nitro groups may enhance cytotoxicity .
Crystal Engineering : Hydrogen-bonding patterns and substituent bulkiness dictate molecular packing, influencing materials applications like flexible organic crystals .
Biological Activity
2-(2-Thienyl)-3-(4-toluidino)acrylonitrile, a compound with the CAS number 303995-13-3, has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound features a thienyl group and a toluidine moiety, which contribute to its unique properties. The presence of the acrylonitrile functional group suggests potential reactivity and interaction with biological targets.
Structural Formula
| Property | Value |
|---|---|
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 303995-13-3 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thienyl compounds have been tested against various cancer cell lines, showing promising cytotoxic effects.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of thienyl derivatives:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), HepG2 (liver cancer).
- Results : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to high potency against cancer cells.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress, contributing to cell death.
- Targeting Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression.
Antimicrobial Activity
The antimicrobial properties of thienyl compounds have also been explored. In vitro studies suggest that these compounds can inhibit the growth of various bacteria and fungi.
Antibacterial Assay Results
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus cereus | 18 |
These results indicate that this compound may possess broad-spectrum antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thienyl or toluidine groups can significantly influence potency and selectivity.
Key Findings
- Thienyl Substitution : Modifications at the 2-position of the thienyl group enhance lipophilicity and cellular uptake.
- Toluidine Variants : Changing the methyl group on toluidine to other alkyl groups can alter the binding affinity to biological targets.
Future Directions
Further research is warranted to elucidate the detailed mechanisms underlying the biological activities of this compound. Potential areas for investigation include:
- In Vivo Studies : To assess efficacy and safety profiles in animal models.
- Combination Therapies : Evaluating synergistic effects with existing chemotherapeutics.
- Target Identification : Using proteomic approaches to identify specific molecular targets affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
